4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid

概要

説明

トラネキサム酸-13C2,15Nは、アミノ酸リシンから合成されたトラネキサム酸の安定な同位体標識化合物です。 主に、ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの様々な分析方法でトラネキサム酸の定量のための内部標準として使用されます。 。トラネキサム酸自体は、線維素溶解阻害作用を持つことが知られており、これは線維素血栓の分解を阻害し、出血の抑制に役立ちます。

作用機序

トラネキサム酸-13C2,15Nは、非標識体と同様に、線維素溶解系における重要な酵素であるプラスミノーゲンからプラスミンへの活性化を阻害することで効果を発揮します。 。この阻害は、線維素血栓の分解を防ぎ、出血を減少させます。 この化合物は、プラスミノーゲン分子の高親和性部位と低親和性部位の両方に結合し、線維素との相互作用を阻害します。 .

類似化合物:

アミノカプロン酸: トラネキサム酸と同様の作用機序を持つ別の線維素溶解阻害剤ですが、トラネキサム酸よりも効力は劣ります。

シクロカプロン-13C2,15N: 同様の目的で使用されるトラネキサム酸の別の同位体標識バージョンです。

独自性: トラネキサム酸-13C2,15Nは、その特定の同位体標識により、分析方法における内部標準として非常に価値があり、独自性があります。 線維素溶解阻害作用とプラスミノーゲン活性化を阻害する能力により、出血を抑制する強力な薬剤となり、他の類似化合物と区別されます。 .

生化学分析

Biochemical Properties

Tranexamic Acid-13C2,15N plays a crucial role in biochemical reactions by inhibiting fibrinolysis. It achieves this by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots . The compound interacts with several biomolecules, including plasminogen, plasmin, and tissue-type plasminogen activator (tPA). By binding to the lysine-binding sites on plasminogen, Tranexamic Acid-13C2,15N prevents its conversion to plasmin, thereby stabilizing the fibrin clot .

Cellular Effects

Tranexamic Acid-13C2,15N influences various cellular processes, particularly those related to hemostasis and wound healing. It affects cell signaling pathways involved in coagulation and fibrinolysis, leading to reduced bleeding and enhanced clot stability . The compound also impacts gene expression by modulating the expression of genes associated with fibrinolysis, such as Timp1 and Col1a1 . Additionally, Tranexamic Acid-13C2,15N can alter cellular metabolism by affecting the availability of plasmin and other related enzymes .

Molecular Mechanism

At the molecular level, Tranexamic Acid-13C2,15N exerts its effects through competitive inhibition of plasminogen activation. The compound binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin . This inhibition reduces the degradation of fibrin clots, thereby promoting hemostasis. Tranexamic Acid-13C2,15N also interacts with other biomolecules, such as tPA, to further inhibit fibrinolysis . These interactions lead to changes in gene expression and enzyme activity, contributing to its antifibrinolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tranexamic Acid-13C2,15N can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its antifibrinolytic effects may diminish due to degradation or changes in cellular function. Long-term studies have shown that Tranexamic Acid-13C2,15N can reduce liver injury and fibrosis in animal models, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Tranexamic Acid-13C2,15N vary with different dosages in animal models. At lower doses, the compound effectively reduces bleeding and stabilizes clots without significant adverse effects . At higher doses, Tranexamic Acid-13C2,15N may cause toxic effects, such as seizures and thrombotic complications . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Tranexamic Acid-13C2,15N is involved in metabolic pathways related to fibrinolysis. It interacts with enzymes such as plasminogen and tPA to inhibit the breakdown of fibrin clots . The compound’s antifibrinolytic effects are mediated through its competitive binding to the lysine-binding sites on plasminogen, preventing its activation to plasmin . This interaction affects metabolic flux and the levels of metabolites involved in coagulation and fibrinolysis .

Transport and Distribution

Within cells and tissues, Tranexamic Acid-13C2,15N is transported and distributed through various mechanisms. It binds to plasma proteins and is transported via the bloodstream to sites of injury or bleeding . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .

Subcellular Localization

Tranexamic Acid-13C2,15N is localized in various subcellular compartments, including the cytoplasm and extracellular matrix. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for its function in inhibiting fibrinolysis and promoting hemostasis .

準備方法

合成経路と反応条件: トラネキサム酸-13C2,15Nの合成には、トラネキサム酸の分子構造に炭素-13と窒素-15の同位体を組み込むことが含まれます。一般的な合成経路には、以下の手順が含まれます。

出発物質: 合成はシクロヘキサンカルボン酸から始まります。

同位体標識: 炭素-13と窒素-15の同位体は、分子中の対応する原子を置き換える特定の化学反応によって導入されます。

最終生成物: 標識された化合物は精製され、同位体組成と純度が正しいことを確認するために特性評価されます。

工業生産方法: トラネキサム酸-13C2,15Nの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

バルク合成: 大量の出発物質と同位体が使用されます。

最適化: 収率と純度を最大にするために反応条件が最適化されます。

精製: クロマトグラフィーなどの高度な精製技術が最終生成物の分離に使用されます。

化学反応の分析

反応の種類: トラネキサム酸-13C2,15Nは、以下を含む様々な化学反応を起こします。

酸化: アミノ基は特定の条件下で酸化されます。

還元: カルボン酸基はアルコールに還元されます。

置換: アミノ基は様々な試薬との置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: アシルクロリドやスルホニルクロリドなどの試薬。

主な生成物:

酸化: 対応するオキソ誘導体の生成。

還元: シクロヘキサノール誘導体の生成。

置換: アミドまたはスルホンアミド誘導体の生成。

4. 科学研究への応用

トラネキサム酸-13C2,15Nは、科学研究で幅広い用途があります。

化学: 分析化学でトラネキサム酸の定量のための内部標準として使用されます。

生物学: タンパク質相互作用や代謝経路を伴う研究で使用されます。

医学: トラネキサム酸の分布と代謝を理解するための薬物動態研究で使用されます。

産業: 医薬品開発と生産のための分析方法の品質管理と検証に適用されます。

科学的研究の応用

Tranexamic Acid-13C2,15N has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of tranexamic acid.

Biology: Employed in studies involving protein interactions and metabolic pathways.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of tranexamic acid.

Industry: Applied in quality control and validation of analytical methods for drug development and production.

類似化合物との比較

Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.

Cyclocapron-13C2,15N: Another isotopically labeled version of tranexamic acid used for similar purposes.

Uniqueness: Tranexamic Acid-13C2,15N is unique due to its specific isotopic labeling, which makes it highly valuable as an internal standard in analytical methods. Its antifibrinolytic properties and ability to inhibit plasminogen activation make it a potent agent for controlling bleeding, distinguishing it from other similar compounds .

特性

IUPAC Name |

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-XGOBPNGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

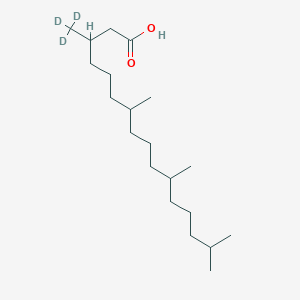

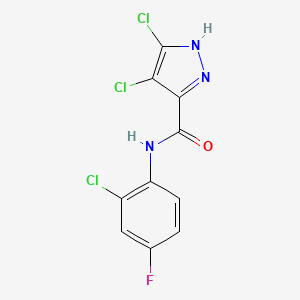

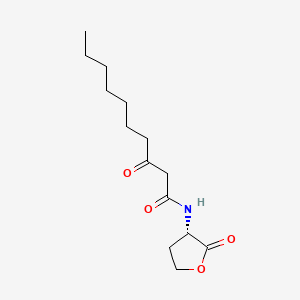

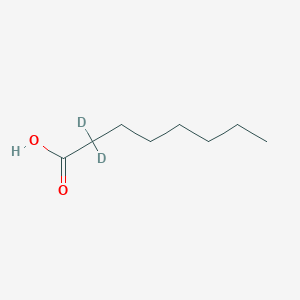

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)